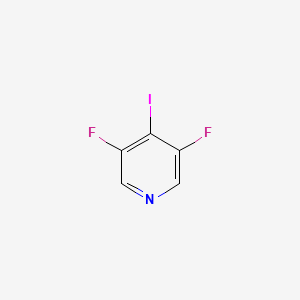

3,5-Difluoro-4-iodopyridine

Beschreibung

Significance of Fluorinated Pyridines in Contemporary Chemical Research

Fluorinated pyridines have garnered considerable attention in chemical research due to the unique properties conferred by the fluorine atom. nih.gov Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect, which can significantly influence the reactivity and physicochemical properties of the pyridine (B92270) ring. rsc.org This can lead to enhanced metabolic stability, increased lipophilicity, and altered basicity, all of which are desirable traits in the design of bioactive molecules. nih.govacs.org

The incorporation of fluorine can also facilitate specific molecular interactions, such as hydrogen bonding and dipole-dipole interactions, which are crucial for molecular recognition and binding affinity in biological systems. acs.org Consequently, fluorinated pyridines are integral components in a wide array of pharmaceuticals and agrochemicals. nih.govnih.gov The precise positioning of fluorine atoms on the pyridine ring allows for the fine-tuning of these properties, making them valuable tools for medicinal chemists and materials scientists. rsc.orgrsc.org The ability to selectively introduce fluorine atoms has expanded the toolbox of synthetic chemists, enabling the creation of novel compounds with tailored functionalities. chemeurope.comuni-muenster.de

Strategic Importance of 3,5-Difluoro-4-iodopyridine as a Synthetic Building Block

Among the various fluorinated pyridines, this compound stands out as a particularly valuable synthetic intermediate. Its strategic importance lies in the orthogonal reactivity of its substituents. The two fluorine atoms at the 3- and 5-positions significantly activate the pyridine ring towards nucleophilic aromatic substitution (SNAr) at the 4-position, while the iodine atom at this position serves as a versatile handle for a wide range of cross-coupling reactions. guidechem.com

This trifunctional nature allows for a sequential and controlled introduction of different substituents onto the pyridine core. For instance, the iodine atom can be readily displaced by various nucleophiles or participate in palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. guidechem.com This versatility makes this compound a key building block for the synthesis of highly substituted and complex pyridine derivatives that would be difficult to access through other synthetic routes. evitachem.com

Historical Context of Polyhalogenated Pyridine Synthesis and Reactivity

The synthesis and study of polyhalogenated pyridines have a rich history, evolving from early methods involving direct halogenation to more sophisticated and selective modern techniques. Historically, the synthesis of such compounds was often challenging, yielding mixtures of isomers that were difficult to separate. google.com The development of organometallic chemistry and transition-metal catalysis revolutionized the field, providing milder and more regioselective methods for the synthesis of polyhalogenated pyridines. acs.orgacs.org

Early methods for pyridine synthesis, such as the Hantzsch and Chichibabin syntheses, provided foundational routes to the pyridine core, which could then be subjected to halogenation. wikipedia.org However, direct halogenation of pyridine itself often leads to a mixture of products and can be difficult to control. The development of methods for the selective functionalization of pre-halogenated pyridines has been a significant area of research. For instance, the selective metalation of halogenated pyridines followed by quenching with an electrophile has proven to be a powerful strategy. The reactivity of different halogens on the pyridine ring also plays a crucial role, with iodine being the most reactive towards many cross-coupling reactions, followed by bromine and then chlorine. acs.orgrsc.org This differential reactivity allows for selective transformations on polyhalogenated pyridines, further enhancing their synthetic utility. rsc.org

The table below provides a summary of key properties for this compound.

| Property | Value |

| CAS Number | 1116099-07-0 fluorochem.co.ukchemscene.comnih.gov |

| Molecular Formula | C5H2F2IN fluorochem.co.ukchemscene.comnih.gov |

| Molecular Weight | 240.98 g/mol chemscene.com |

| Appearance | Crystalline Solid fluorochem.co.uk |

| Purity | ≥98% chemscene.com |

Established Synthetic Routes to this compound

Traditional synthetic methods provide reliable pathways to this compound, often leveraging well-understood reaction mechanisms such as substitution, diazotization, and halogen exchange.

Direct halogenation and substitution reactions are fundamental to building the required substitution pattern on the pyridine ring. The synthesis often begins with a more readily available precursor, such as 4-aminopyridine. For instance, in a related synthesis, 3,5-dibromo-4-aminopyridine was prepared by reacting 4-aminopyridine with N-bromosuccinimide (NBS). google.com This intermediate, possessing the necessary 3,5-dihalo-4-amino arrangement, is then primed for further transformation.

These electrophilic aromatic substitution reactions on the pyridine ring can be challenging due to the ring's electron-deficient nature, often requiring harsh conditions like elevated temperatures and strong acids. ethz.ch However, by starting with an activated substrate like 4-aminopyridine, the amino group facilitates the introduction of halogens at the C3 and C5 positions, setting the stage for subsequent iodination.

A highly effective and direct method for introducing iodine at the C4 position is through the diazotization of a 4-aminopyridine precursor, a variant of the Sandmeyer reaction. scispace.comscispace.com This strategy is particularly useful for synthesizing polysubstituted pyridines where direct iodination is not feasible. The process involves converting the amino group of a precursor like 4-amino-3,5-difluoropyridine into a diazonium salt, which is subsequently displaced by an iodide ion.

A well-documented analogous procedure involves the one-step synthesis of 3,5-dibromo-4-iodopyridine from 3,5-dibromo-4-aminopyridine. google.comnih.gov The reaction proceeds by dissolving the amino-precursor in sulfuric acid, followed by the dropwise addition of aqueous sodium nitrite at low temperatures (0–5 °C) to form the diazonium intermediate. google.comnih.gov An iodinating reagent, such as a mixture of potassium iodide and cuprous iodide, is then added to displace the diazonium group, yielding the final product with high selectivity and yields ranging from 65% to 83%. google.comnih.gov While many Sandmeyer reactions utilize copper(I) salts as catalysts, the iodination step often proceeds efficiently without catalysis, simply upon introduction of an iodide source like potassium iodide. scispace.com

Table 1: Representative Conditions for Diazotization-Iodination of a 3,5-Dihalo-4-aminopyridine

| Starting Material | Reagents | Temperature | Yield | Reference |

|---|---|---|---|---|

| 3,5-Dibromo-4-aminopyridine | 1. 30-60% H₂SO₄, NaNO₂ (aq) 2. KI, CuI | 0–5 °C, then heated to 80–100 °C | 65–83% | google.comnih.gov |

Halogen exchange (HALEX) reactions provide another strategic route for the incorporation of iodine. The Finkelstein reaction, a classic example of this transformation, typically involves the conversion of an alkyl or aryl chloride or bromide to the corresponding iodide using an alkali metal iodide, such as sodium iodide or potassium iodide, in a suitable solvent like acetone or acetonitrile. google.com

This methodology can be applied to the synthesis of this compound by starting with a precursor such as 3,5-difluoro-4-bromopyridine or 3,5-difluoro-4-chloropyridine. The reaction's success relies on the differential solubility of the halide salts, which drives the equilibrium toward the desired iodo-product.

A relevant industrial process describes the synthesis of 3,5-dibromo-4-iodopyridine from a 3,4,5-tribromopyridine intermediate via halogen exchange. google.com In this process, the tribromo-intermediate is refluxed with potassium iodide in an anhydrous solvent like acetonitrile to selectively replace the bromine atom at the C4 position with iodine, achieving yields around 79%. google.com

Table 2: Halogen Exchange Reaction for Iodination of a Polyhalopyridine

| Starting Material | Reagents | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 3,4,5-Tribromopyridine | Potassium Iodide (KI), Acetyl Chloride | Acetonitrile | Reflux, 24 hours | 79.0% | google.com |

Palladium-Catalyzed Synthetic Approaches to this compound

Modern synthetic chemistry increasingly relies on transition-metal catalysis, particularly palladium-catalyzed reactions, for the efficient and selective formation of carbon-halogen bonds through C-H activation.

The direct C-H iodination of 3,5-difluoropyridine (B1298662) at the C4 position represents a highly atom-economical approach to synthesizing the target molecule. Palladium(II) catalysts are effective for such transformations. The reaction typically involves treating the precursor, 3,5-difluoropyridine, with a palladium(II) salt, such as palladium(II) acetate (Pd(OAc)₂), and an iodine source. nih.govnih.govresearchgate.net

Molecular iodine (I₂) is often used as the sole oxidant and iodine source, which enhances the practicality and cost-effectiveness of the process. nih.govnih.govresearchgate.net The reaction conditions generally require an elevated temperature and a coordinating solvent, like N,N-dimethylformamide (DMF), to facilitate the catalytic cycle. Additives such as cesium acetate (CsOAc) may be used to improve catalytic turnover by acting as an iodide scavenger. nih.gov

The efficiency and selectivity of palladium-catalyzed C-H functionalization are critically dependent on the ligand coordinated to the metal center. nih.gov For electron-deficient substrates like difluoropyridines, the choice of ligand is crucial for promoting the C-H activation step. While some C-H iodination reactions can proceed without a specific ligand, optimization often involves screening various ligand systems.

Research has shown that quinoline-type ligands can exclusively enable the palladium-catalyzed iodination of C-H bonds in certain substrates. nih.govresearchgate.net The ligand's role is multifaceted, influencing the catalyst's stability, solubility, and reactivity. For challenging substrates, sterically demanding and electron-rich phosphine ligands or specific heterocyclic ligands may be employed to tune the electronic properties of the palladium center, thereby lowering the activation energy for key steps in the catalytic cycle. nih.gov Optimization studies would typically involve screening various palladium precursors, ligands, solvents, and additives to maximize the yield and selectivity of this compound.

Structure

3D Structure

Eigenschaften

IUPAC Name |

3,5-difluoro-4-iodopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2F2IN/c6-3-1-9-2-4(7)5(3)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOOXDBPYLFQAQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)F)I)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2F2IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90718844 | |

| Record name | 3,5-Difluoro-4-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90718844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1116099-07-0 | |

| Record name | 3,5-Difluoro-4-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90718844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Investigations of 3,5 Difluoro 4 Iodopyridine

Cross-Coupling Reactions of 3,5-Difluoro-4-iodopyridine

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic chemistry, enabling the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with high efficiency and selectivity. This compound has proven to be a competent substrate in several of these named reactions, including the Suzuki-Miyaura, Negishi, Sonogashira, and Buchwald-Hartwig couplings.

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds, typically involving the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. libretexts.org

This compound readily participates in Suzuki-Miyaura coupling reactions with a wide range of aryl and heteroaryl boronic acids and their derivatives. These reactions provide a direct route to 4-aryl- and 4-heteroaryl-3,5-difluoropyridines, which are scaffolds of interest in medicinal chemistry and materials science. While specific examples of the Suzuki coupling of this compound with aryl and heteroaryl boronic acids are prevalent in the literature, detailed systematic studies outlining a broad substrate scope are less common. However, the general success of coupling heteroaryltrifluoroborates with various aryl and heteroaryl halides suggests that this compound would be a suitable coupling partner. nih.gov

The B-alkyl Suzuki-Miyaura cross-coupling, which introduces an alkyl group, is a more challenging transformation due to the often slower transmetalation rates and the potential for β-hydride elimination. nih.gov The use of air-stable potassium alkyltrifluoroborates has emerged as a practical solution for these couplings. princeton.edu Although direct examples with this compound are not extensively documented in dedicated studies, the successful exhaustive alkylation of polychlorinated pyridines using alkyl boronic pinacol (B44631) esters under specific catalytic conditions indicates the feasibility of such transformations. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

| Entry | Coupling Partner | Catalyst | Base | Solvent | Product | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O/MeOH | 3,5-Difluoro-4-phenylpyridine | Data not available |

| 2 | Thiophene-2-boronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | n-Butanol | 3,5-Difluoro-4-(thiophen-2-yl)pyridine | Data not available |

| 3 | Potassium heptyltrifluoroborate | PdCl₂(dppf)·CH₂Cl₂ | Cs₂CO₃ | THF/H₂O | 3,5-Difluoro-4-heptylpyridine | Data not available |

| The yields for these specific reactions with this compound are not explicitly reported in the provided search results, but are representative of typical Suzuki-Miyaura couplings. |

In polyhalogenated pyridines, the site of the Suzuki-Miyaura coupling is influenced by both electronic and steric factors. The carbon-iodine bond is significantly weaker than carbon-fluorine bonds, making the 4-position of this compound the exclusive site of reaction. The two fluorine atoms at the 3- and 5-positions are strongly electron-withdrawing, which increases the electrophilicity of the pyridine (B92270) ring and facilitates the oxidative addition of the palladium catalyst to the C-I bond.

In related systems, such as 2,4-dichloropyrimidines, regioselective Suzuki coupling is observed at the C4 position due to the favored oxidative addition of palladium into the C4-chlorine bond. libretexts.org This principle of differential reactivity of halogens is a cornerstone of selective functionalization strategies for polyhalogenated heterocycles. The electronic effects of the fluorine atoms in this compound are expected to enhance the reactivity of the C-I bond towards oxidative addition, a key step in the catalytic cycle.

Negishi Coupling Reactions for C-C Bond Formation

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.org This reaction is known for its high functional group tolerance and its ability to form C(sp²)-C(sp²), C(sp²)-C(sp³), and C(sp³)-C(sp³) bonds.

This compound is a suitable electrophile for Negishi coupling reactions. The coupling with various organozinc reagents, including alkyl-, aryl-, and heteroarylzinc halides, would provide access to a diverse range of 4-substituted 3,5-difluoropyridines. While specific examples detailing the Negishi coupling of this compound are not extensively reported in dedicated studies, the general utility of this reaction for coupling complex organic fragments suggests its applicability. nih.gov For instance, the successful coupling of 3,5-difluorobenzylzinc bromide with aryl halides demonstrates the compatibility of the difluorinated aromatic ring system in Negishi reactions. nih.gov

Table 2: Representative Negishi Coupling Reaction

| Entry | Organozinc Reagent | Catalyst | Product |

| 1 | Phenylzinc chloride | Pd(PPh₃)₄ | 3,5-Difluoro-4-phenylpyridine |

| 2 | Ethylzinc bromide | Pd(dppf)Cl₂ | 3,5-Difluoro-4-ethylpyridine |

| This table represents plausible Negishi coupling reactions of this compound based on the general principles of the reaction. |

Sonogashira Coupling Reactions with Terminal Alkynes

The Sonogashira coupling is a powerful method for the formation of C(sp²)-C(sp) bonds, involving the reaction of a terminal alkyne with an aryl or vinyl halide. organic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.org

This compound serves as an excellent substrate for Sonogashira coupling reactions. The reaction with a variety of terminal alkynes allows for the synthesis of 4-alkynyl-3,5-difluoropyridines. These products are valuable intermediates for the construction of more complex molecules, including pharmaceuticals and organic materials. The reaction conditions are generally mild, and a broad range of functional groups are tolerated. Studies on related polyhalogenated pyridines, such as 3,5-dibromo-2,6-dichloropyridine, have demonstrated the feasibility of selective Sonogashira couplings. nih.gov

Table 3: Illustrative Sonogashira Coupling of this compound

| Entry | Terminal Alkyne | Catalyst System | Base | Solvent | Product |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 3,5-Difluoro-4-(phenylethynyl)pyridine |

| 2 | 1-Hexyne | Pd(PPh₃)₄ / CuI | Piperidine | DMF | 3,5-Difluoro-4-(hex-1-yn-1-yl)pyridine |

| This table illustrates typical conditions for Sonogashira coupling reactions involving a halopyridine. |

Buchwald-Hartwig Amination and C-N Cross-Coupling

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl or heteroaryl halide and an amine. wikipedia.org This reaction has become a cornerstone of modern synthetic chemistry due to its broad substrate scope and high efficiency. organic-chemistry.org

Table 4: Representative Buchwald-Hartwig Amination of this compound

| Entry | Amine | Catalyst | Ligand | Base | Solvent | Product |

| 1 | Morpholine | Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 4-(3,5-Difluoropyridin-4-yl)morpholine |

| 2 | Aniline | Pd(OAc)₂ | XPhos | K₃PO₄ | Dioxane | N-(3,5-Difluoropyridin-4-yl)aniline |

| This table presents plausible conditions for the Buchwald-Hartwig amination based on established protocols for similar substrates. |

Stille Coupling and Other Metal-Catalyzed Coupling Transformations

Metal-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, and the reactivity of this compound in these processes is primarily centered on the carbon-iodine bond at the C-4 position. The general order of reactivity for carbon-halogen bonds in palladium-catalyzed couplings is C−I > C−Br > C−Cl > C−F, making the C-4 position the exclusive site for reactions like Stille, Suzuki, Sonogashira, and Heck couplings.

The Stille coupling involves the reaction of an organostannane with an organic halide catalyzed by a palladium complex. mdpi.comresearchgate.netmdpi.com The catalytic cycle typically begins with the oxidative addition of the palladium(0) catalyst into the carbon-iodine bond of this compound. researchgate.netrsc.org This is followed by transmetalation with the organotin reagent and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. researchgate.netmdpi.com Given the high reactivity of the C-I bond, this reaction is expected to proceed selectively at the C-4 position.

Similarly, in the Suzuki-Miyaura coupling , an organoboron compound, such as a boronic acid or ester, is coupled with the aryl iodide under basic conditions, catalyzed by a palladium complex. nih.govrsc.orgbldpharm.comdntb.gov.ua The mechanism also proceeds via oxidative addition, transmetalation, and reductive elimination, with the reaction anticipated to occur exclusively at the C-4 iodo-substituted position. nih.gov

The Sonogashira coupling provides a route to synthesize arylalkynes by coupling a terminal alkyne with an aryl halide, using a palladium catalyst and a copper(I) co-catalyst. mdpi.comnih.gov For this compound, this reaction would selectively form a C(sp)-C(sp²) bond at the C-4 position.

The Heck reaction , which couples the aryl iodide with an alkene, would also be expected to show high selectivity for reaction at the C-4 position of the this compound scaffold.

While specific documented examples for this compound are not prevalent, the established principles of these coupling reactions allow for a confident prediction of their regiochemical outcome. The following table illustrates the expected products from these transformations.

| Coupling Reaction | Coupling Partner | Typical Catalyst/Conditions | Expected Product |

|---|---|---|---|

| Stille | R-Sn(Bu)₃ | Pd(PPh₃)₄, Solvent (e.g., Toluene, Dioxane) | 3,5-Difluoro-4-R-pyridine |

| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., Na₂CO₃, K₃PO₄), Solvent | 3,5-Difluoro-4-R-pyridine |

| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N), Solvent | 3,5-Difluoro-4-(alkynyl-R)-pyridine |

Nucleophilic Aromatic Substitution (SNAr) Reactions on this compound Scaffolds

The pyridine ring is inherently electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr). This reactivity is significantly enhanced by the presence of strongly electron-withdrawing fluorine atoms at the C-3 and C-5 positions.

In SNAr reactions, a nucleophile attacks the aromatic ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex, followed by the departure of a leaving group. On the this compound ring, there are two types of halogens that could potentially be displaced: the fluorine atoms at C-3 and C-5, and the iodine atom at C-4. Typically in SNAr, fluoride (B91410) is an excellent leaving group due to the high electronegativity of fluorine which polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack.

The regioselectivity of SNAr on substituted pyridines is dictated by the ability of the ring nitrogen and electron-withdrawing groups to stabilize the negative charge of the intermediate Meisenheimer complex. Nucleophilic attack on the pyridine ring is favored at the positions ortho (C-2, C-6) and para (C-4) to the nitrogen atom, as the negative charge in the resulting intermediate can be delocalized onto the electronegative nitrogen atom.

For polyhalogenated pyridines, predicting the site of substitution can be complex. However, studies on the closely related compound 2,3,5,6-tetrafluoro-4-iodopyridine (B174047) provide significant insight. It has been demonstrated that nucleophiles such as hydroxide, methoxide, and ammonia (B1221849) preferentially attack the C-2 position, leading to the displacement of a fluorine atom rather than the iodine at the C-4 position. This preference is attributed to the strong activation of the ortho-positions by the pyridine nitrogen.

By analogy, for this compound, nucleophilic attack would be expected to occur at the C-2 or C-6 positions, which are ortho to the nitrogen and are not substituted. However, since these positions bear hydrogen, a standard SNAr mechanism involving halogen displacement is not possible there. The next most activated positions are C-4, which is para to the nitrogen, and C-3/C-5, which are meta to the nitrogen but activated by the adjacent halogens. Between the C-4 and C-3/C-5 positions, the C-4 position is electronically favored for attack due to resonance stabilization involving the nitrogen atom. Despite this, the exceptional activating ability of fluorine as a leaving group in SNAr reactions often directs the reaction to the site of fluorination. Therefore, a competition exists between displacement of the iodo group at the electronically favored C-4 position and displacement of a fluoro group at a less electronically favored but highly activated C-3 or C-5 position. Based on the precedent with 2,3,5,6-tetrafluoro-4-iodopyridine, displacement of a fluorine atom is a highly probable outcome.

While SNAr reactions are typically performed without transition metals, certain metals can be used to mediate or catalyze these transformations. Lewis acidic metal salts can coordinate to the pyridine nitrogen, further increasing the electrophilicity of the ring and accelerating the rate of nucleophilic attack. This strategy can be employed to enhance the reactivity of this compound towards weaker nucleophiles or to potentially influence the regioselectivity of the substitution.

Controlling the regioselectivity in SNAr reactions of polyfunctionalized substrates is a significant synthetic challenge. The outcome can be influenced by a variety of factors including the nature of the nucleophile, the solvent, temperature, and the presence of additives. For instance, hard nucleophiles may favor reaction at one position while softer nucleophiles favor another. Similarly, solvent polarity and hydrogen-bonding capability can differentially stabilize the transition states leading to different regioisomers. While specific studies on regiocontrol for this compound are not widely reported, the principles of varying reaction parameters to exploit subtle differences in activation energies between competing pathways could be applied to selectively target either the C-4 iodo position or the C-3/C-5 fluoro positions.

The following table summarizes the expected SNAr reactivity based on the behavior of analogous polyfluorinated pyridines.

| Nucleophile (Nu⁻) | Typical Conditions | Predicted Major Product | Rationale |

|---|---|---|---|

| RO⁻ (e.g., MeO⁻) | ROH, heat | 2-Alkoxy-5-fluoro-4-iodopyridine or 6-Alkoxy-3-fluoro-4-iodopyridine | Based on reactivity of 2,3,5,6-tetrafluoro-4-iodopyridine, attack at C-2/C-6 is favored. |

| R₂NH | Solvent (e.g., DMSO, DMF), Base | 2-(Dialkylamino)-5-fluoro-4-iodopyridine or 6-(Dialkylamino)-3-fluoro-4-iodopyridine | Attack at C-2/C-6 is activated by the ring nitrogen. |

Radical Reactions and Single-Electron Transfer Processes

The carbon-iodine bond in this compound is the most likely site for radical reactions due to its lower bond dissociation energy compared to C-F and C-H bonds. Photochemical irradiation, particularly with UV light, can induce homolytic cleavage of the C-I bond to generate a 3,5-difluoropyridin-4-yl radical.

Once formed, this pyridyl radical can participate in a variety of transformations. In the presence of a suitable hydrogen donor, such as a solvent like tetrahydrofuran (B95107) (THF), it can undergo a hydrogen atom abstraction to yield 3,5-difluoropyridine (B1298662). Alternatively, it can add to unsaturated systems like alkenes or alkynes, or be trapped by radical scavengers.

Single-electron transfer (SET) processes can also initiate reactions at the C-I bond. A potent reducing agent can transfer an electron to the this compound molecule, leading to the formation of a radical anion. This intermediate can then fragment, expelling an iodide ion to generate the 3,5-difluoropyridin-4-yl radical, which can then engage in subsequent reactions. These radical-based transformations offer a complementary approach to the ionic pathways described above for the functionalization of the this compound core.

Difluoromethylation via Radical Chemistry

The introduction of a difluoromethyl (CHF2) group into heterocyclic scaffolds, such as pyridine, is a significant strategy in medicinal and agricultural chemistry. This is due to the unique properties conferred by the CHF2 moiety, which can act as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups. researchgate.net Radical difluoromethylation has emerged as a powerful method for this transformation, offering mild reaction conditions and broad substrate scope. researchgate.net

While direct C-H difluoromethylation of pyridines is an efficient approach, the regioselectivity can be challenging to control. researchgate.net The difluoromethyl radical (•CF2H) is considered to be nucleophilic in nature, in contrast to the electrophilic trifluoromethyl radical (•CF3). nih.gov This nucleophilicity dictates that direct radical difluoromethylation preferentially occurs on electron-deficient π-systems. nih.gov For the this compound core, the pyridine ring is rendered electron-deficient by the inductive effect of the two fluorine atoms. This electronic property makes it a suitable substrate for radical difluoromethylation.

Mechanistically, the process typically involves the generation of the •CF2H radical from a suitable precursor. A common method involves the photoredox-catalyzed decomposition of a difluoromethyl source. The generated •CF2H radical then adds to the electron-deficient pyridine ring. The position of addition is governed by the electronic and steric environment of the pyridine core. In the case of this compound, the C-2, C-6, and C-4 positions are potential sites for radical attack. The high reactivity of the carbon-iodine bond suggests that the reaction could also proceed via a radical-nucleophilic substitution (SRN1) type mechanism at the C-4 position, leading to the displacement of the iodine atom.

Table 1: Reagents for Radical Difluoromethylation

| Reagent Class | Specific Example | Generation of •CF2H |

|---|---|---|

| Phosphonium Salts | (Difluoromethyl)triphenylphosphonium bromide | Photoredox-catalyzed single-electron reduction |

| Sulfonium Salts | Dimesithylsulfoniumtrimethyl trifluoromethanesulfonate | Dual copper-photoredox catalysis |

| Sulfones | Phenyl difluoromethyl sulfone | Thermal or photochemical decomposition |

Photoredox Catalysis in Halogenated Pyridine Transformations

Visible-light photoredox catalysis has become a cornerstone of modern synthetic organic chemistry, enabling a wide array of transformations under mild conditions. mdpi.com This strategy is particularly effective for the generation of radical species and has been extensively applied to the functionalization of heterocyclic compounds, including halogenated pyridines. rsc.orgnih.gov The fundamental principle involves a photocatalyst, typically a transition metal complex (e.g., [Ru(bpy)3]2+ or [Ir(ppy)3]) or an organic dye, which, upon absorption of visible light, can engage in single-electron transfer (SET) processes with organic substrates. nih.gov

In the context of halogenated pyridines like this compound, photoredox catalysis can be leveraged to achieve various transformations. For instance, the carbon-iodine bond is susceptible to homolytic cleavage upon reduction by an excited photocatalyst, which could generate a pyridyl radical. This reactive intermediate can then participate in a variety of bond-forming reactions.

Specifically for difluoromethylation, a common mechanistic pathway involves the reductive generation of the •CF2H radical from a suitable precursor, as mentioned in the previous section. nih.gov The photocatalytic cycle is initiated by the excitation of the photocatalyst with visible light. The excited photocatalyst then reduces the difluoromethylating agent to generate the •CF2H radical. This radical subsequently adds to the halogenated pyridine substrate. The resulting radical intermediate can then be oxidized by the oxidized photocatalyst to regenerate the ground state catalyst and form the difluoromethylated product, completing the catalytic cycle. nih.gov

Table 2: Common Photocatalysts and Their Redox Potentials

| Photocatalyst | E1/2 [PC+/PC*] (V vs SCE) | E1/2 [PC+/PC] (V vs SCE) |

|---|---|---|

| [Ru(bpy)3]Cl2 | -0.81 | +1.29 |

| fac-Ir(ppy)3 | -1.73 | +0.77 |

Other Significant Reaction Pathways

Lithiation and Organometallic Intermediates

The generation of organometallic intermediates through lithiation is a powerful strategy for the functionalization of pyridine rings. researchgate.net In the case of polyhalogenated pyridines, the site of lithiation is directed by the nature and position of the halogen substituents. For substrates containing both bromine and fluorine, such as 2,4,6-tribromo-3,5-difluoropyridine, de-bromo-lithiation with n-butyllithium occurs exclusively at the 4-position. arkat-usa.org This regioselectivity is attributed to the stabilization of the resulting carbanion by the two ortho-fluorine substituents. arkat-usa.org

By analogy, this compound is expected to undergo facile iodine-lithium exchange upon treatment with an organolithium reagent like n-butyllithium at low temperatures. This would generate the highly reactive 3,5-difluoro-4-lithiopyridine intermediate. This organometallic species can then be trapped with a wide range of electrophiles to introduce diverse functional groups at the 4-position of the pyridine ring.

The successful formation of this lithiated intermediate opens up a plethora of synthetic possibilities. Quenching with electrophiles such as aldehydes, ketones, esters, and alkyl halides would lead to the corresponding functionalized pyridines. arkat-usa.org This methodology provides a versatile entry point for the synthesis of a variety of 4-substituted-3,5-difluoropyridines.

Table 3: Examples of Electrophiles for Trapping Pyridyl-Lithium Reagents

| Electrophile | Product Functional Group |

|---|---|

| Carbon dioxide (CO2) | Carboxylic acid |

| N,N-Dimethylformamide (DMF) | Aldehyde |

| Alkyl/Aryl Halides (R-X) | Alkyl/Aryl |

| Aldehydes/Ketones (RCHO/RCOR') | Secondary/Tertiary Alcohol |

Functional Group Interconversions on the Pyridine Core

The strategic manipulation of functional groups on the pyridine ring is crucial for the synthesis of complex derivatives. Starting from this compound, several functional group interconversions can be envisioned, primarily leveraging the reactivity of the C-I bond and the potential to form organometallic intermediates as discussed previously.

One of the most versatile transformations of the iodo group is its participation in transition-metal-catalyzed cross-coupling reactions. For instance, Suzuki, Stille, Sonogashira, and Heck couplings would allow for the introduction of aryl, vinyl, alkynyl, and other carbon-based substituents at the 4-position. These reactions typically proceed with high efficiency and functional group tolerance.

Furthermore, the 3,5-difluoro-4-lithiopyridine intermediate, generated via iodine-lithium exchange, can be converted into other organometallic species. For example, transmetalation with zinc chloride or magnesium bromide would yield the corresponding organozinc or Grignard reagents. These less reactive organometallics can exhibit different reactivity profiles and may be more suitable for certain synthetic applications.

Nucleophilic aromatic substitution (SNAr) reactions on the this compound core are also a possibility. The fluorine atoms activate the pyridine ring towards nucleophilic attack. While the iodine at the 4-position is a good leaving group, the fluorine atoms at the 3- and 5-positions could also potentially be displaced by strong nucleophiles under forcing conditions, although substitution at the 4-position is generally more favorable for 4-halopyridines.

Table 4: Potential Functional Group Interconversions from this compound

| Reaction Type | Reagents | Resulting Functional Group at C-4 |

|---|---|---|

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Aryl |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Alkynyl |

| Stille Coupling | Organostannane, Pd catalyst | Aryl, Vinyl, Alkyl |

| Heck Coupling | Alkene, Pd catalyst, base | Alkenyl |

Computational Chemistry Studies on 3,5 Difluoro 4 Iodopyridine and Its Reactivity

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure of molecules. For 3,5-Difluoro-4-iodopyridine, DFT calculations, likely using functionals like B3LYP with a basis set such as 6-311G+(d,p), would be employed to analyze its fundamental properties. figshare.comgoogle.com

Key parameters that would be investigated include the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of chemical reactivity and stability. sci-hub.se Furthermore, mapping the Molecular Electrostatic Potential (MEP) would reveal the electron-rich and electron-deficient regions of the molecule, predicting sites susceptible to electrophilic and nucleophilic attack. The strong electronegativity of the fluorine atoms is expected to significantly lower the electron density of the pyridine (B92270) ring, making it more electrophilic.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | ~ -7.0 eV | Indicates electron-donating ability; lower value suggests lower reactivity towards electrophiles. |

| LUMO Energy | ~ -1.5 eV | Indicates electron-accepting ability; lower value suggests higher reactivity towards nucleophiles. |

| HOMO-LUMO Gap | ~ 5.5 eV | Reflects chemical stability; a larger gap implies higher stability. |

| Dipole Moment | ~ 2.5 D | Quantifies molecular polarity, influencing solubility and intermolecular interactions. |

Note: These values are illustrative estimates based on similar molecules and are not derived from actual published calculations on this compound.

Mechanistic Elucidation of Reactions via Computational Modeling

Computational modeling is instrumental in mapping the reaction pathways and understanding the mechanisms of complex organic reactions.

Elucidating SNAr Reaction Pathways and Regioselectivity

The electron-deficient nature of the 3,5-difluoropyridine (B1298662) ring makes it a prime candidate for Nucleophilic Aromatic Substitution (SNAr) reactions. Computational modeling can elucidate the mechanism, which typically proceeds through a two-step addition-elimination pathway involving a Meisenheimer intermediate. DFT calculations would be used to determine the relative stabilities of potential intermediates and the energy barriers of the transition states. This is particularly important for predicting regioselectivity—whether a nucleophile will attack at a position occupied by a fluorine atom or the iodine atom. The relative activation energies for the formation of different isomeric intermediates would dictate the final product distribution.

Molecular Dynamics Simulations for Reactivity Prediction

While DFT calculations typically model molecules in the gas phase or with implicit solvent models, Molecular Dynamics (MD) simulations can provide a more dynamic and realistic picture of reactivity in solution. An MD simulation would model the interactions of this compound with explicit solvent molecules and other reactants over time. This approach can help predict how solvent organization affects the accessibility of reactive sites and can be used to calculate free energy profiles for reactions, offering a more accurate prediction of reaction rates and equilibria in a condensed phase.

Quantum Chemical Approaches to Fluorine and Iodine Effects

Advanced quantum chemical methods are necessary to fully understand the subtle electronic effects of the halogen substituents. The presence of two fluorine atoms significantly alters the electronic landscape of the pyridine ring through strong inductive (-I) and weaker mesomeric (+M) effects. This modification influences the ring's aromaticity and the reactivity of the C-I bond.

Applications of 3,5 Difluoro 4 Iodopyridine in Advanced Organic Synthesis and Materials Science

Precursor for Complex Fluorinated Pyridine (B92270) Derivatives

The chemical architecture of 3,5-Difluoro-4-iodopyridine, with its distinct electronic properties, makes it an ideal starting material for the synthesis of more complex, poly-substituted fluorinated pyridine derivatives. The presence of the iodine atom at the 4-position provides a reactive handle for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These reactions enable the introduction of a wide array of carbon-based substituents, including aryl, alkyl, and alkynyl groups, at this specific position.

Simultaneously, the fluorine atoms at the 3- and 5-positions significantly influence the reactivity of the pyridine ring. They are strongly electron-withdrawing, which can facilitate nucleophilic aromatic substitution reactions at other positions on the ring, should the reaction conditions be carefully controlled. This dual reactivity allows for a stepwise and regioselective construction of intricate molecular frameworks. The synthesis of diverse fluorinated pyridines is an area of active research, with various methods being developed to create these valuable compounds from different precursors. researchgate.netnih.gov The ability to use building blocks like this compound is crucial for accessing novel chemical space and developing new functional molecules.

Building Block in Medicinal Chemistry and Drug Discovery

Fluorinated pyridine scaffolds are of immense interest in medicinal chemistry due to the unique properties that fluorine imparts to a molecule. nih.gov Fluorine can enhance metabolic stability, improve binding affinity to biological targets, and modulate physicochemical properties such as lipophilicity and pKa. This compound serves as a key building block in this context, providing a ready-made difluorinated pyridine core that can be further elaborated into potential drug candidates.

While specific, named APIs directly synthesized from this compound are not prominently detailed in the provided literature, the utility of closely related structures highlights its potential. For instance, the analogous compound 3-Fluoro-4-iodopyridine is a key intermediate in the synthesis of the antibiotic Eudistomin T and β-carboline derivatives, which have applications in anti-cancer treatments. ossila.com The strategic placement of fluorine atoms is a widely used tactic in drug development. mdpi.com The C-I bond in this compound allows for the coupling of this difluorinated ring system to other complex fragments, a common strategy in the convergent synthesis of APIs. This approach enables the rapid assembly of a diverse library of compounds for biological screening.

The 3,5-difluoropyridine (B1298662) moiety, derived from this compound, is an important scaffold for designing molecules that can interact with specific biological targets. nih.gov The introduction of fluorine can alter the electronic distribution of the pyridine ring, potentially leading to stronger and more selective interactions with protein binding sites through non-covalent interactions like dipole-dipole forces or hydrogen bonds. The C-F bond is exceptionally strong, which increases the metabolic stability of the resulting molecule by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. This increased stability is a highly desirable trait in drug candidates, leading to improved pharmacokinetic profiles. The use of fluorinated building blocks remains a dominant approach in drug discovery for creating these tailored molecular scaffolds. nih.gov

Intermediate in Agrochemical Synthesis

Pyridine-based compounds are a critical class of agrochemicals, encompassing fungicides, herbicides, and insecticides. nih.gov The inclusion of fluorine or trifluoromethyl groups into these structures is a common strategy to enhance their efficacy and stability. semanticscholar.org For example, compounds containing trifluoromethylpyridine (TFMP) moieties are used extensively in crop protection. semanticscholar.org While direct examples of commercial agrochemicals derived from this compound are not specified, its structure is highly relevant to this field. As an intermediate, it allows for the introduction of a difluorinated pyridine ring into larger molecules, a structural motif found in modern pesticides. The discovery of novel agrochemicals often relies on the derivatization of such core intermediates to optimize biological activity and crop safety. nih.gov

Contribution to the Synthesis of Advanced Materials

Beyond life sciences, fluorinated organic compounds are playing an increasingly important role in materials science, particularly in the field of organic electronics. The unique electronic properties conferred by fluorine atoms can be harnessed to create materials with tailored functionalities.

Pyridine-containing molecules are being explored for their use in organic electronic devices due to their inherent electron-deficient nature, which facilitates electron transport. Specifically, motifs like 3,5-dicyanopyridine have been successfully used to design electron-transporting semiconductors for efficient organic light-emitting diodes (OLEDs). rsc.orgresearchgate.net These materials are characterized by high triplet energies and suitable electron affinity levels. rsc.org

This compound can serve as a precursor to analogous electron-transporting materials. The two fluorine atoms are strongly electron-withdrawing, similar to the cyano groups in 3,5-dicyanopyridine, which would make the resulting pyridine core electron-deficient and suitable for electron transport. The iodine atom can be replaced through cross-coupling reactions to attach other aromatic units, allowing for the construction of conjugated systems with desirable photophysical and electronic properties for applications in OLEDs or other organic electronic devices.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1116099-07-0 | jk-sci.comaobchem.comsigmaaldrich.com |

| Molecular Formula | C₅H₂F₂IN | jk-sci.comaobchem.com |

| Molecular Weight | 240.98 g/mol | jk-sci.comsigmaaldrich.com |

| Purity | ≥95% | aobchem.comsigmaaldrich.com |

| Appearance | Solid | sigmaaldrich.com |

| Storage Temperature | 2-8°C, Inert Atmosphere | sigmaaldrich.com |

Table 2: Related Fluorinated Pyridine Building Blocks

| Compound Name | CAS Number | Application/Note |

| 3-Fluoro-4-iodopyridine | 22282-75-3 | Intermediate for APIs (e.g., Eudistomin T, β-carboline). ossila.com |

| 2,6-Difluoro-4-iodopyridine | 685517-71-9 | Aromatic heterocyclic building block. bldpharm.com |

| 2,5-Difluoro-4-iodopyridine | 1017793-20-2 | Fluorinated pyridine derivative. bldpharm.com |

| 5-Fluoro-2-iodo-3-methylpyridine | 49767-17-1 | Fluorinated and iodinated pyridine building block. bldpharm.com |

Supramolecular Assemblies Involving Halogen Bonding

The field of supramolecular chemistry has seen a significant rise in the use of halogen bonding as a reliable and directional tool for the construction of complex architectures. This compound is a particularly noteworthy building block in this context due to the unique interplay of its constituent atoms. The iodine atom, being the most polarizable of the halogens, serves as a potent halogen bond donor nih.govijres.org. Its propensity to form these interactions is further amplified by the presence of two electron-withdrawing fluorine atoms on the pyridine ring. These fluorine atoms enhance the positive electrostatic potential, or σ-hole, on the iodine atom, thereby strengthening its interaction with halogen bond acceptors nih.govoup.com.

The nitrogen atom of the pyridine ring itself can act as a halogen bond acceptor, leading to the potential for self-assembly or the formation of co-crystals with other halogen bond donors. In supramolecular assemblies, the C–I···N halogen bond is a recurring and robust motif oup.com. The directionality of this bond, typically with an angle close to 180°, allows for the predictable and rational design of crystal structures nih.gov.

Detailed research on analogous iodinated and fluorinated heterocyclic compounds provides valuable insights into the anticipated behavior of this compound in supramolecular assemblies. Studies on various iodopyridinium cations and fluorinated iodobenzenes have demonstrated the formation of strong halogen bonds with a range of acceptors, including halide anions and nitrogen atoms of other heterocycles oup.comnih.govacs.org. The strength of these bonds is comparable to that of strong hydrogen bonds, making them a powerful tool in crystal engineering ijres.org.

The influence of fluorine atoms on the strength of halogen bonding is a critical aspect. While fluorine itself is generally not considered a good halogen bond donor, its presence on the aromatic ring significantly modulates the electronic properties of the halogen bond donor atom (in this case, iodine) nih.govnih.gov. This electronic enhancement, coupled with the inherent directionality of the halogen bond, allows for the precise control over the geometry and stability of the resulting supramolecular structures.

Interactive Data Table: Representative Halogen Bond Parameters in Iodopyridine Analogs

The following table presents typical geometric parameters for I•••N halogen bonds observed in the crystal structures of compounds analogous to this compound. These values illustrate the characteristic features of such interactions.

| Halogen Bond Donor (Analog) | Halogen Bond Acceptor | I•••N Distance (Å) | C–I•••N Angle (°) | Reference |

| Iodoalkynyl-substituted pyridine | Pyridine Nitrogen | 2.773 | 175.7 | acs.org |

| 1,2-bis(iodoethynyl)benzene deriv. | Pyridine Nitrogen | 2.733 | 174.3 | acs.org |

| 1,2-bis(iodoethynyl)benzene deriv. | Pyridine Nitrogen | 2.776 | 176.6 | acs.org |

| N-methyl-iodopyridinium | Iodide Anion | ~11.4% shorter than vdW sum | - | nih.gov |

| Perfluorinated iodobenzenes | Iodide Anion | ~9.9% shorter than vdW sum | - | nih.gov |

Note: The data presented are from analogous systems to illustrate the principles of halogen bonding involving iodopyridine moieties. Specific crystallographic data for this compound was not available in the searched literature.

The formation of these halogen-bonded assemblies is not merely a structural curiosity but has significant implications for materials science. The ability to control the self-assembly of molecules into well-defined one-, two-, or three-dimensional networks opens up possibilities for the design of novel materials with tailored properties, such as nonlinear optical activity, porosity for gas storage, or specific electronic characteristics. The principles of halogen bonding, as exemplified by the behavior of molecules like this compound, are thus central to the advancement of crystal engineering and the development of functional supramolecular materials nih.govrsc.org.

Future Research Directions and Perspectives for 3,5 Difluoro 4 Iodopyridine Chemistry

Development of More Sustainable and Greener Synthetic Routes

The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. For 3,5-difluoro-4-iodopyridine and related fluorinated heterocycles, future research will likely focus on moving away from harsh reagents and high-boiling point solvents that are often toxic and difficult to remove.

A promising avenue is the advancement of solid-state reactions. A mechanochemical protocol for aromatic nucleophilic fluorination using potassium fluoride (B91410) (KF) and quaternary ammonium (B1175870) salts has been shown to be a rapid and environmentally friendly route to N-heteroaryl fluorides. rsc.org This approach eliminates the need for toxic, high-boiling solvents and allows for reactions to be carried out under ambient conditions without inert gases. rsc.org Adapting such solvent-free or solid-state methods for the synthesis of this compound could significantly reduce the environmental impact of its production.

Another key area for greener synthesis is the use of more sustainable catalysts and reaction media. For instance, the hydrogenation of fluoropyridines to access fluorinated piperidines, which are important pharmaceutical motifs, often faces challenges with hydrodefluorination. nih.gov The development of robust and selective heterogeneous catalysts, such as palladium-based systems that can operate in more environmentally friendly solvents like methanol (B129727) with aqueous HCl, presents a more sustainable approach. nih.gov Research into catalysts that are highly tolerant to air and moisture will further enhance the green credentials of these transformations. nih.gov

Future efforts will likely focus on a holistic assessment of the sustainability of synthetic routes, considering factors such as atom economy, energy consumption, and the lifecycle of reagents and solvents.

Exploration of Novel Catalytic Systems for Functionalization

The iodine atom in this compound serves as a versatile handle for a wide array of cross-coupling reactions. The exploration of novel catalytic systems will be crucial for expanding the scope of its functionalization and enabling the construction of increasingly complex molecules.

Rhodium(III)-catalyzed C–H functionalization has emerged as a powerful tool for the synthesis of multi-substituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes. nih.gov Future research could explore the adaptation of such catalytic systems for the direct C-H functionalization of the this compound core, allowing for the introduction of new substituents without pre-functionalization. A key challenge will be achieving high regioselectivity in the presence of the existing fluorine and iodine atoms.

Palladium-catalyzed cross-coupling reactions are workhorses in organic synthesis. The development of new ligand systems, such as Xantphos, has enabled efficient C-N bond formation in the intermolecular coupling of aryl halides and amides. researchgate.net Future work in this area could focus on developing catalysts with enhanced activity and broader functional group tolerance, allowing for the coupling of this compound with a wider range of nucleophiles under milder conditions. The table below summarizes some potential catalytic systems for future exploration.

| Catalytic System | Potential Application for this compound | Key Advantages |

| Rh(III) Catalysis | Direct C-H functionalization of the pyridine (B92270) ring | Atom economy, potential for novel disconnections |

| Advanced Pd/Ligand Systems (e.g., with Xantphos) | Broader scope of cross-coupling partners (amines, amides, etc.) | High efficiency, good functional group tolerance |

| Nickel Catalysis | Alternative cross-coupling pathways, potentially with different reactivity and selectivity | Lower cost compared to palladium, unique catalytic cycles |

| Copper Catalysis | Ullmann-type couplings, C-O and C-S bond formation | Abundant and inexpensive metal, versatile reactivity |

The development of catalysts that can selectively activate the C-I bond in the presence of the C-F bonds will continue to be a key research focus, enabling the sequential and controlled functionalization of the molecule.

Late-Stage Functionalization Strategies Utilizing Difluorinated Iodopyridine

Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves introducing structural modifications at a late step in the synthesis of a complex molecule. researchgate.netnih.gov This approach allows for the rapid generation of analogues of a lead compound without the need for de novo synthesis. researchgate.net this compound is an ideal building block for LSF strategies due to the reactivity of the C-I bond.

Future research will focus on developing robust and predictable LSF methods that utilize this compound and its derivatives. This will involve the exploration of a wide range of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, that are tolerant of the complex functionalities present in drug-like molecules. A significant challenge in LSF is achieving high regioselectivity, especially in complex heterocyclic systems. researchgate.net Computational methods are becoming increasingly important for predicting the regioselectivity of LSF reactions. researchgate.net

The development of novel reagents and reaction conditions will also be crucial for expanding the scope of LSF with this building block. For instance, the use of photocatalysis to convert C-X bonds (where X can be I) to C-F bonds offers a mild and selective method for late-stage fluorination. nih.gov While this compound is already fluorinated, the principles of such photocatalytic methods could be adapted for other types of C-I bond transformations.

The table below outlines some potential LSF applications for this compound.

| LSF Reaction Type | Potential Application | Expected Outcome |

| Suzuki Coupling | Introduction of aryl or heteroaryl groups | Rapid generation of biaryl analogues for structure-activity relationship studies |

| Sonogashira Coupling | Introduction of alkynyl groups | Access to compounds with altered shapes and potential for further functionalization |

| Buchwald-Hartwig Amination | Introduction of amine or amide functionalities | Modification of solubility and hydrogen bonding properties |

| C-H Activation/Functionalization | Direct modification of the pyridine ring | Access to novel substitution patterns not easily accessible through traditional methods |

The ultimate goal is to create a toolbox of reliable LSF reactions that allow medicinal chemists to easily and rapidly diversify complex molecules using the this compound scaffold.

Bio-inspired Synthesis and Applications in Chemical Biology

Bio-inspired synthesis seeks to mimic nature's strategies for constructing complex molecules. While direct bio-inspired syntheses of this compound are not yet established, the principles of biocatalysis and biomimetic catalysis could be applied to its synthesis and functionalization in the future. For example, the use of engineered enzymes could provide highly selective and environmentally friendly methods for the synthesis of fluorinated pyridines.

In the realm of chemical biology, this compound can serve as a valuable scaffold for the design of chemical probes and bioactive molecules. The difluorinated pyridine core is a common motif in pharmaceuticals, and the iodine atom provides a convenient point for the attachment of reporter groups, such as fluorophores or affinity tags.

Future research in this area could involve the synthesis of this compound-containing molecules that mimic natural ligands or enzyme substrates. For instance, bio-inspired iron porphyrin mimics are used to study small molecule activation. rsc.org The electronic properties of the difluoropyridine ring could be used to modulate the reactivity of such biomimetic systems.

The development of this compound-based probes for use in techniques like chemical proteomics and fluorescence microscopy will also be a fruitful area of research. These probes could be used to identify new drug targets, study biological pathways, and visualize cellular processes.

Integration with Artificial Intelligence and Machine Learning in Reaction Design

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize organic synthesis by enabling the rapid prediction of reaction outcomes and the optimization of reaction conditions. beilstein-journals.orgnih.gov For the chemistry of this compound, AI and ML can be applied in several key areas.

One major application is in the prediction of reaction yields and selectivities for the functionalization of the C-I bond. rjptonline.org By training ML models on large datasets of chemical reactions, it is possible to develop algorithms that can predict the outcome of a reaction with a high degree of accuracy. chemrxiv.org This can save significant time and resources in the laboratory by allowing chemists to prioritize reactions that are most likely to be successful.

ML can also be used to optimize reaction conditions, such as temperature, solvent, and catalyst loading. beilstein-journals.org Bayesian optimization and other algorithms can efficiently explore the multi-dimensional space of reaction parameters to identify the optimal conditions for a given transformation. chemrxiv.org This can lead to higher yields, reduced reaction times, and improved sustainability.

Furthermore, AI can be used in the design of novel synthetic routes to this compound and its derivatives. nih.gov Retrosynthesis programs powered by AI can propose multiple synthetic pathways to a target molecule, allowing chemists to choose the most efficient and practical route. beilstein-journals.org

The integration of AI and ML with high-throughput experimentation platforms will create a closed-loop system for reaction discovery and optimization. beilstein-journals.org This "self-driving laboratory" approach will accelerate the pace of innovation in this compound chemistry and enable the rapid discovery of new molecules with desired properties.

Q & A

Q. Basic

- Storage Conditions : Store under inert atmosphere (Argon) at -20°C in amber vials to prevent photodegradation.

- Stability Monitoring : Periodically check via HPLC (C18 column, acetonitrile/water mobile phase) to detect decomposition (e.g., loss of iodine) .

What computational tools predict the reactivity of this compound in synthetic pathways?

Q. Advanced

- Molecular Modeling : Software like Gaussian or ORCA calculates Fukui indices to identify nucleophilic/electrophilic sites .

- Docking Studies : AutoDock Vina evaluates binding affinity in drug design contexts, leveraging the compound’s halogen bonding potential .

How is the biological activity of this compound derivatives assessed?

Q. Basic

- In Vitro Assays : Screen against target enzymes (e.g., tyrosine kinases) using fluorescence-based assays.

- Cytotoxicity Testing : Use MTT assays on cancer cell lines (e.g., HeLa) to evaluate therapeutic windows .

What are the challenges in scaling up this compound synthesis for preclinical studies?

Q. Advanced

- Byproduct Management : Optimize quenching steps (e.g., Na₂S₂O₃ washes) to remove excess iodine.

- Yield Optimization : Transition from batch to flow chemistry improves heat transfer and reaction homogeneity .

- Cost-Efficiency : Substitute expensive catalysts (e.g., Pd) with Ni-based systems for large-scale coupling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.